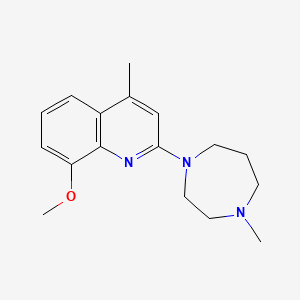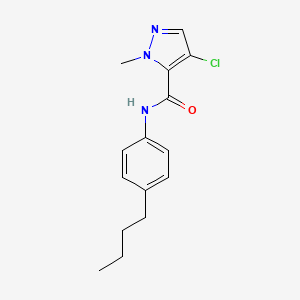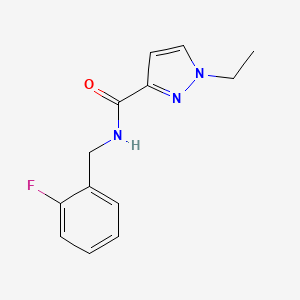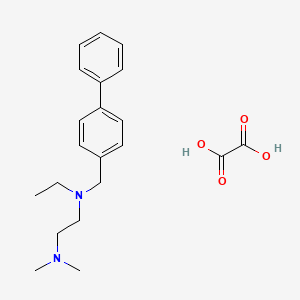![molecular formula C20H17FN2O3 B5348680 N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-3-hydroxy-2-methylbenzamide](/img/structure/B5348680.png)
N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-3-hydroxy-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-3-hydroxy-2-methylbenzamide, also known as FM-381, is a small molecule inhibitor that targets the immune system. It has been studied for its potential use in treating autoimmune diseases and cancer. In
Mecanismo De Acción
N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-3-hydroxy-2-methylbenzamide works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme in the immune system. BTK is involved in the activation of T cells, which can lead to the development of autoimmune diseases and cancer. By inhibiting BTK, this compound can reduce the activity of T cells and potentially prevent the development of these diseases.
Biochemical and Physiological Effects:
This compound has been shown to reduce the activity of T cells in preclinical studies. This can lead to a reduction in inflammation and the prevention of autoimmune diseases. In addition, this compound has been shown to inhibit the growth of certain types of cancer cells, potentially leading to the development of new cancer treatments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-3-hydroxy-2-methylbenzamide is its specificity for BTK, which can reduce the risk of off-target effects. However, its potency may also pose a limitation, as high concentrations of the compound may be required to achieve therapeutic effects. In addition, further studies are needed to determine the safety and efficacy of this compound in humans.
Direcciones Futuras
For the study of N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-3-hydroxy-2-methylbenzamide include clinical trials to determine its safety and efficacy in humans. In addition, researchers may explore the use of this compound in combination with other drugs for the treatment of autoimmune diseases and cancer. Further studies may also be needed to optimize the synthesis method and improve the potency of the compound.
Conclusion:
This compound is a small molecule inhibitor that has shown promise in the treatment of autoimmune diseases and cancer. Its specificity for BTK makes it a promising candidate for further study, but more research is needed to determine its safety and efficacy in humans. The synthesis method and potency of the compound may also be further optimized in future studies.
Métodos De Síntesis
N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-3-hydroxy-2-methylbenzamide can be synthesized through a multi-step process, starting with the reaction of 2-fluorophenol with 3-pyridinecarboxaldehyde to form 2-(2-fluorophenoxy)pyridine. This compound is then reacted with 3-hydroxy-2-methylbenzoyl chloride to produce this compound.
Aplicaciones Científicas De Investigación
N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-3-hydroxy-2-methylbenzamide has been studied for its potential use in treating autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. It has also shown promise in treating certain types of cancer, including breast cancer and melanoma. In preclinical studies, this compound has been shown to inhibit the activity of T cells, which play a key role in autoimmune diseases and cancer.
Propiedades
IUPAC Name |
N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]-3-hydroxy-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3/c1-13-15(7-4-9-17(13)24)19(25)23-12-14-6-5-11-22-20(14)26-18-10-3-2-8-16(18)21/h2-11,24H,12H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNIWYBTXUCJIHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1O)C(=O)NCC2=C(N=CC=C2)OC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(benzyloxy)-5-chlorobenzoyl]morpholine](/img/structure/B5348623.png)
![4-{2,2-dimethyl-3-[4-(3-methylbenzyl)-1-piperazinyl]propyl}morpholine](/img/structure/B5348625.png)


![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-2-[(methylsulfonyl)amino]acetamide](/img/structure/B5348645.png)
![3-sec-butyl-5-[4-(dimethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5348646.png)
![N-(4-fluorophenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5348654.png)

![2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide](/img/structure/B5348658.png)

![1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-[2-(2-methylphenyl)ethyl]piperidine](/img/structure/B5348674.png)
![methyl [4-(3,4-dichlorophenyl)-1-piperazinyl]acetate](/img/structure/B5348696.png)
![N-[1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-(4-methoxyphenyl)vinyl]-3,4-dimethoxybenzamide](/img/structure/B5348704.png)